molecular formula C8H8ClNO3 B15235974 (2R)-amino(3-chloro-4-hydroxyphenyl)ethanoic acid

(2R)-amino(3-chloro-4-hydroxyphenyl)ethanoic acid

Katalognummer: B15235974
Molekulargewicht: 201.61 g/mol
InChI-Schlüssel: FLZDFFKRJPLFGS-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the chlorination of 4-hydroxyphenylacetic acid, followed by amination. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-4-hydroxyphenylacetic acid: Similar structure but lacks the amino group.

    4-Hydroxyphenylacetic acid: Similar structure but lacks both the chlorine and amino groups.

    3-Chloro-4-hydroxybenzoic acid: Similar structure but has a carboxylic acid group instead of the acetic acid moiety.

Uniqueness

(2R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid is unique due to the presence of both the amino and chlorine substituents on the phenyl ring, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H8ClNO3

Molekulargewicht

201.61 g/mol

IUPAC-Name

(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8ClNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1

InChI-Schlüssel

FLZDFFKRJPLFGS-SSDOTTSWSA-N

Isomerische SMILES

C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)O

Kanonische SMILES

C1=CC(=C(C=C1C(C(=O)O)N)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.